Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate chemical structure
Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate chemical structure
Topic: Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (CAS: 175204-89-4) is a specialized salicylate derivative extensively utilized in medicinal chemistry as a scaffold for introducing the trifluoromethoxy (-OCF
This guide details the structural characteristics, validated synthetic protocols, and reactivity profiles of this compound. It serves as a blueprint for researchers leveraging this intermediate to optimize pharmacokinetic profiles, particularly in the development of CNS-active agents and inhibitors of WD repeat-containing protein 5 (WDR5).
Chemical Identity & Structural Characterization[2]
The compound features a salicylic acid methyl ester core substituted at the 5-position with a trifluoromethoxy group.[2] The presence of the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen stabilizes the planar conformation, influencing its solubility and reactivity.
Identification Data
| Parameter | Detail |
| IUPAC Name | Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate |
| Common Name | Methyl 5-(trifluoromethoxy)salicylate |
| CAS Number | 175204-89-4 |
| Molecular Formula | C |
| Molecular Weight | 236.15 g/mol |
| SMILES | COC(=O)C1=C(O)C=CC(OC(F)(F)F)=C1 |
| InChI Key | Validated keys required for database entry (e.g., ChemSpider) |
Electronic & Steric Analysis
-
Trifluoromethoxy Group (-OCF
): Acts as a strong electron-withdrawing group (Hammett = 0.35) via induction, yet donates electron density via resonance to a lesser extent than methoxy. It is metabolically stable and increases lipid permeability. -
Salicylate Core: The phenolic -OH (pKa
8-10) is less acidic than typical phenols due to the intramolecular H-bond, making the ester carbonyl less electrophilic than non-chelated isomers.
Physicochemical Properties[5]
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 45–50 °C (Estimated based on acid precursor mp) |
| Boiling Point | ~240 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water |
| LogP (Predicted) | 3.2 ± 0.4 (High lipophilicity due to -OCF |
| pKa (Phenol) | ~7.5 (Acidified by electron-withdrawing ester and -OCF |
Synthetic Methodologies
Validated Laboratory Synthesis (Esterification)
The most reliable route involves the esterification of commercially available 2-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS 129644-57-1). Direct Fischer esterification can be sluggish due to the electron-withdrawing nature of the ring; therefore, carbodiimide coupling is preferred for high yields.
Protocol: EDCI-Mediated Esterification
-
Reagents: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 eq), Methanol (excess/solvent), EDCI (1.5 eq), DMAP (0.1 eq), DCM (Co-solvent).
-
Conditions: 0 °C to Room Temperature (RT), 12–16 hours.
Step-by-Step Procedure:
-
Dissolution: Dissolve 2.0 g (9.0 mmol) of 2-hydroxy-5-(trifluoromethoxy)benzoic acid in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (30 mL each).
-
Activation: Cool the solution to 0 °C under nitrogen atmosphere.
-
Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.59 g, 13.5 mmol) in one portion, followed by catalytic 4-Dimethylaminopyridine (DMAP) (110 mg, 0.9 mmol).
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the acid.
-
Workup: Evaporate volatiles. Redissolve residue in EtOAc, wash with 1M HCl (to remove urea byproducts and DMAP), sat. NaHCO
, and brine. -
Purification: Dry over Na
SO , concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Industrial Precursor Synthesis (Kolbe-Schmitt)
For large-scale manufacturing, the acid precursor is synthesized from 4-(trifluoromethoxy)phenol.
-
Phenolate Formation: Treat 4-(trifluoromethoxy)phenol with NaOH.
-
Carboxylation: Heat with CO
at high pressure (100 atm, 125 °C). The carboxyl group enters ortho to the hydroxyl group due to chelation control, yielding 5-(trifluoromethoxy)salicylic acid.
Reactivity & Medicinal Chemistry Applications
Reactivity Profile
The compound serves as a versatile electrophile and nucleophile precursor.
-
Ester Hydrolysis/Amidation: The methyl ester is susceptible to nucleophilic attack by amines to form salicylamides, a common pharmacophore.
-
Electrophilic Aromatic Substitution (EAS): The 3-position (ortho to OH) is activated. Nitration or halogenation can occur here, though the 5-OCF
group deactivates the ring relative to unsubstituted salicylates. -
Phenolic Functionalization: The hydroxyl group can be alkylated or glycosylated, although the intramolecular H-bond reduces nucleophilicity.
Visualization: Synthesis & Reactivity Workflow
Figure 1: Synthetic workflow from phenol precursor to target ester and downstream medicinal applications.
Case Study: WDR5 Inhibitors
In the development of inhibitors for WD repeat-containing protein 5 (WDR5) , a protein implicated in MLL-rearranged leukemias, this compound acts as a key intermediate.
-
Mechanism: The ester is converted to a sulfonamide scaffold. The 5-OCF
group occupies a hydrophobic pocket in the WDR5 binding site, improving potency compared to the 5-fluoro or 5-chloro analogs. -
Reference: Getlik et al.[3] demonstrated that nitration of the acid followed by esterification allows for further derivatization at the 3-position to create potent antagonists.
Safety & Handling (MSDS Highlights)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Protocol:
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
In case of contact, wash immediately with soap and water; the lipophilic nature facilitates skin absorption.
References
-
Reagentia. (n.d.).[4] Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Product Page. Retrieved from
-
Getlik, M., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Journal of Medicinal Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(trifluoromethoxy)benzoic acid Product Data. Retrieved from
-
PubChem. (2025).[5] 2-hydroxy-5-(trifluoromethoxy)benzoic acid Compound Summary. Retrieved from
Sources
- 1. 2624416-89-1 | 2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde | Boroncore [boroncore.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-hydroxy-5-(trifluoromethyl)benzoic Acid | C8H5F3O3 | CID 11117203 - PubChem [pubchem.ncbi.nlm.nih.gov]
